Naphthalen-1-yl diphenylcarbamate Naphthalen-1-yl diphenylcarbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16269241
InChI: InChI=1S/C23H17NO2/c25-23(26-22-17-9-11-18-10-7-8-16-21(18)22)24(19-12-3-1-4-13-19)20-14-5-2-6-15-20/h1-17H
SMILES:
Molecular Formula: C23H17NO2
Molecular Weight: 339.4 g/mol

Naphthalen-1-yl diphenylcarbamate

CAS No.:

Cat. No.: VC16269241

Molecular Formula: C23H17NO2

Molecular Weight: 339.4 g/mol

* For research use only. Not for human or veterinary use.

Naphthalen-1-yl diphenylcarbamate -

Specification

Molecular Formula C23H17NO2
Molecular Weight 339.4 g/mol
IUPAC Name naphthalen-1-yl N,N-diphenylcarbamate
Standard InChI InChI=1S/C23H17NO2/c25-23(26-22-17-9-11-18-10-7-8-16-21(18)22)24(19-12-3-1-4-13-19)20-14-5-2-6-15-20/h1-17H
Standard InChI Key JEDBJEJNRGSCFS-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC3=CC=CC4=CC=CC=C43

Introduction

Structural Elucidation and Molecular Characteristics

Molecular Architecture

Naphthalen-1-yl diphenylcarbamate (C<sub>23</sub>H<sub>17</sub>NO<sub>2</sub>) features a naphthalen-1-yl group attached to a carbamate bridge (-O-C(=O)-N-), with two phenyl groups substituted on the nitrogen atom. The planar naphthalene system contributes to the compound’s aromatic stability, while the carbamate group introduces polarity and hydrogen-bonding potential.

Key Structural Features:

  • Naphthalene Core: Provides rigidity and influences electronic properties through conjugation.

  • Carbamate Functional Group: Enhances reactivity toward nucleophiles and electrophiles.

  • Diphenyl Substitution: Modulates steric hindrance and electronic effects, impacting solubility and intermolecular interactions .

Spectroscopic Characterization

Experimental studies on analogous carbamates, such as 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone (MPNP), highlight the utility of spectroscopic methods:

Nuclear Magnetic Resonance (NMR):

  • <sup>1</sup>H NMR: Aromatic protons of the naphthalene and phenyl groups resonate between δ 7.2–8.2 ppm, with splitting patterns reflecting substitution positions. The carbamate -NH proton typically appears as a broad singlet near δ 6.9–7.1 ppm .

  • <sup>13</sup>C NMR: The carbonyl carbon (C=O) of the carbamate group is observed near δ 150–155 ppm, while aromatic carbons range from δ 115–135 ppm .

Infrared (IR) Spectroscopy:

  • Strong absorption bands at ~1700 cm<sup>-1</sup> correspond to the C=O stretch of the carbamate group. N-H stretching vibrations appear as broad bands near ~3300 cm<sup>-1</sup> .

UV-Vis Spectroscopy:

  • The naphthalene moiety contributes to absorption maxima in the 250–300 nm range due to π→π* transitions .

Synthesis and Reaction Pathways

Conventional Synthesis Methods

Naphthalen-1-yl diphenylcarbamate can be synthesized via nucleophilic substitution or condensation reactions. A representative route involves:

  • Reaction of Naphthalen-1-ol with Diphenylcarbamoyl Chloride:

    C10H7OH+ClC(=O)N(Ph)2BaseC23H17NO2+HCl\text{C}_{10}\text{H}_7\text{OH} + \text{ClC(=O)N(Ph)}_2 \xrightarrow{\text{Base}} \text{C}_{23}\text{H}_{17}\text{NO}_2 + \text{HCl}

    Bases such as pyridine or triethylamine facilitate the elimination of HCl .

  • Catalytic Approaches:
    Green chemistry methods using deep eutectic solvents (DES) or ionic liquids (e.g., BMImCl) have been reported for similar carbamates, improving yields and reducing waste .

Optimization and Challenges

  • Temperature and Solvent: Reactions typically proceed at 80–130°C in aprotic solvents like dimethyl carbonate or toluene .

  • Catalyst Selection: Lewis acids (e.g., AlCl<sub>3</sub>) enhance electrophilic aromatic substitution, but may require stringent moisture control .

Physicochemical Properties

Physical Properties

PropertyValue/RangeSource
Molecular Weight339.39 g/molCalculated
Melting Point135–140°C
SolubilityLow in water; soluble in DMSO, chloroform
LogP (Partition Coefficient)~5.4 (indicative of high lipophilicity)

Chemical Stability

  • Hydrolytic Sensitivity: The carbamate group undergoes hydrolysis under acidic or basic conditions, yielding naphthalen-1-ol and diphenylamine .

  • Thermal Stability: Decomposes above 200°C with release of CO<sub>2</sub> and formation of aromatic byproducts .

Applications and Biological Relevance

Industrial Applications

  • Polymer Stabilizers: Carbamates like Akardite analogs are used to stabilize nitrocellulose in propellants .

  • Organic Synthesis Intermediates: Serve as precursors for ureas and heterocycles via rearrangement reactions .

Comparative Analysis with Analogous Compounds

CompoundMolecular FormulaKey DifferencesBiological Activity
Phenyl CarbamateC<sub>7</sub>H<sub>7</sub>NO<sub>2</sub>Lacks naphthalene; lower molecular weightLimited industrial use
Naphthalen-1-yl CarbamateC<sub>12</sub>H<sub>10</sub>N<sub>2</sub>O<sub>3</sub>No phenyl substituentsIntermediate in drug synthesis
Diphenylcarbamate DerivativesVariesVariable aryl substitutionsEnzyme inhibition

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